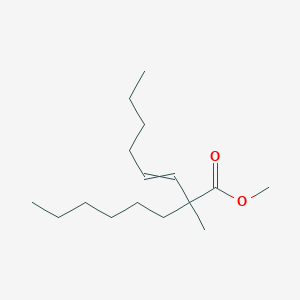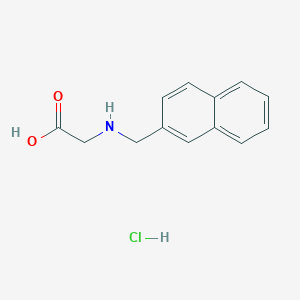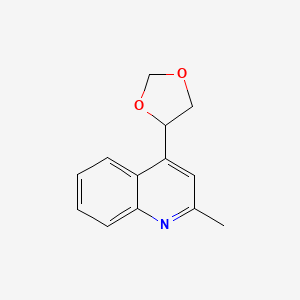![molecular formula C12H17NOS B14388210 1-(4-{[2-(Methylamino)ethyl]sulfanyl}phenyl)propan-2-one CAS No. 88357-08-8](/img/structure/B14388210.png)
1-(4-{[2-(Methylamino)ethyl]sulfanyl}phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{[2-(Methylamino)ethyl]sulfanyl}phenyl)propan-2-one is an organic compound with a complex structure that includes a phenyl ring, a sulfanyl group, and a methylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[2-(Methylamino)ethyl]sulfanyl}phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a phenyl ring with a sulfanyl group, followed by the introduction of the methylaminoethyl side chain. The reaction conditions often require the use of strong bases and solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[2-(Methylamino)ethyl]sulfanyl}phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
1-(4-{[2-(Methylamino)ethyl]sulfanyl}phenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-{[2-(Methylamino)ethyl]sulfanyl}phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfanyl group and the methylaminoethyl side chain play crucial roles in these interactions, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-{[2-(Amino)ethyl]sulfanyl}phenyl)propan-2-one: Similar structure but lacks the methyl group on the aminoethyl side chain.
1-(4-{[2-(Methylamino)ethyl]sulfanyl}phenyl)ethanone: Similar structure but has an ethanone group instead of a propanone group.
Uniqueness
1-(4-{[2-(Methylamino)ethyl]sulfanyl}phenyl)propan-2-one is unique due to the presence of both the sulfanyl group and the methylaminoethyl side chain, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
88357-08-8 |
|---|---|
Molecular Formula |
C12H17NOS |
Molecular Weight |
223.34 g/mol |
IUPAC Name |
1-[4-[2-(methylamino)ethylsulfanyl]phenyl]propan-2-one |
InChI |
InChI=1S/C12H17NOS/c1-10(14)9-11-3-5-12(6-4-11)15-8-7-13-2/h3-6,13H,7-9H2,1-2H3 |
InChI Key |
AWPJPWCMUCKRRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)SCCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Diiodobicyclo[2.2.1]hept-2-ene](/img/structure/B14388128.png)
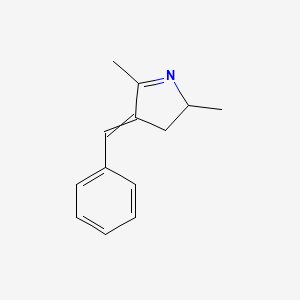
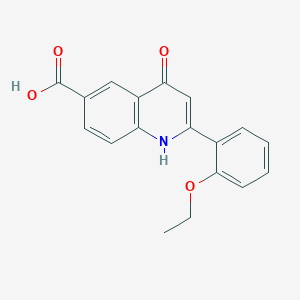
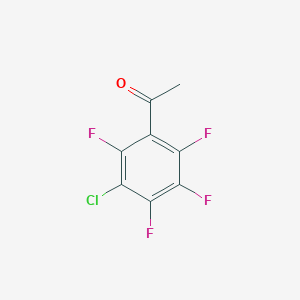
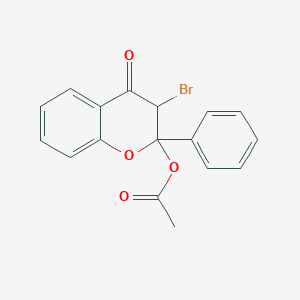
![2-[(Morpholin-4-yl)methylidene]butanal](/img/structure/B14388164.png)
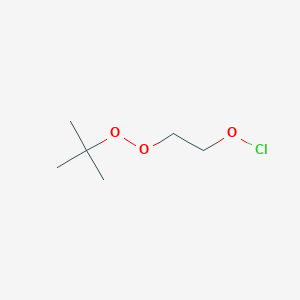
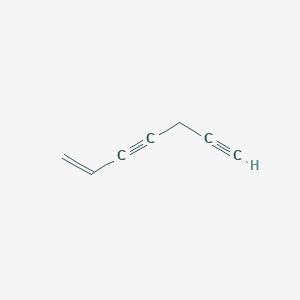
![2,6-Dimethyl-5-{[(2-methylbutan-2-yl)oxy]carbonyl}-4-(3-nitrophenyl)pyridine-3-carboxylate](/img/structure/B14388178.png)
![2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B14388180.png)
